L(-)-Norepinephrine bitartrate

Description

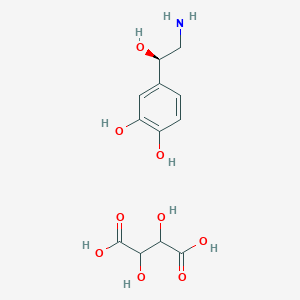

Structure

2D Structure

Properties

Molecular Formula |

C12H17NO9 |

|---|---|

Molecular Weight |

319.26 g/mol |

IUPAC Name |

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;/m0./s1 |

InChI Key |

WNPNNLQNNJQYFA-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Purification of L(-)-Norepinephrine Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of L(-)-Norepinephrine bitartrate (B1229483), a critical catecholamine neurotransmitter and hormone with significant therapeutic applications. This document details synthetic pathways, purification protocols, and analytical methods, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Introduction

L(-)-Norepinephrine, also known as Levarterenol, is the levorotatory isomer of norepinephrine (B1679862). It is a potent sympathomimetic amine that functions as a neurotransmitter in the sympathetic nervous system and as a hormone secreted by the adrenal medulla.[1][2] In clinical practice, it is primarily used as its bitartrate salt to treat conditions of acute hypotension.[3][4] The therapeutic efficacy of norepinephrine is almost exclusively attributed to the L(-)-isomer, necessitating stringent control over its enantiomeric purity during synthesis and formulation.[5] This guide focuses on the chemical synthesis of racemic norepinephrine and the subsequent chiral resolution and purification to yield high-purity L(-)-Norepinephrine bitartrate.

Chemical Synthesis of Racemic Norepinephrine

The synthesis of racemic norepinephrine typically begins with catechol, which is first converted to 3,4-dihydroxy-α-chloroacetophenone. This intermediate then undergoes a series of reactions to yield the final racemic product. A common synthetic approach involves the reaction of 3,4-dihydroxy-2'-chloroacetophenone or 3,4-dihydroxy-2'-bromoacetophenone with a chiral amine, followed by reduction and catalytic hydrogenation.[6]

A prevalent industrial synthesis method starts from 3,4-dihydroxy-α-chloroacetophenone, which is reacted with hexamethylenetetramine, followed by hydrolysis and hydrogenation to produce (dl)-norepinephrine hydrochloride.[7] Another approach involves the reaction of 3,4-dihydroxy-α-chloroacetophenone with dibenzylamine, followed by hydrogenation.[8]

Chiral Resolution of (dl)-Norepinephrine

The critical step in producing the therapeutically active enantiomer is the chiral resolution of the racemic norepinephrine base. This is most commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differential solubility of these diastereomeric salts allows for their separation by fractional crystallization.[5]

The resolution process typically involves treating the racemic norepinephrine base with an optically active form of tartaric acid, most commonly D-(-)-tartaric acid or L-(+)-tartaric acid, in a suitable solvent system, often a mixture of water and an alcohol like methanol (B129727) or ethanol.[7][9]

Experimental Protocol: Chiral Resolution with D-(-)-Tartaric Acid

This protocol describes the initial step in separating the L(-)-norepinephrine enantiomer.

-

Reaction Setup: In a suitable reaction vessel, charge racemic Norepinephrine base, D-(−)-Tartaric acid, and water.[7]

-

Dissolution: Stir the mixture at room temperature until a clear solution is obtained.[7]

-

Crystallization: Cool the reaction mass to 0-5°C. The D-norepinephrine-D-bitartrate salt, being less soluble, will start to crystallize.[8] The mass will become a thick white slurry over several hours.[8]

-

Isolation: Filter the solid crude L-Norepinephrine tartrate salt and wash the wet cake with chilled water followed by ethanol.[8]

-

Drying: Dry the isolated solid at approximately 45°C.[8]

The filtrate from this step, which is enriched with the L(-)-norepinephrine enantiomer, is then processed to isolate the desired product.

Preparation and Purification of this compound

Following the initial chiral resolution, the enriched L(-)-norepinephrine is typically converted back to its free base and then treated with L-(+)-tartaric acid to form the desired this compound salt. Subsequent purification steps are crucial to achieve high enantiomeric and chemical purity.

Experimental Protocol: Preparation of L(-)-Norepinephrine Base

-

Dissolution: Dissolve the crude L-Norepinephrine tartrate salt (from the filtrate of the previous step) in water.[7]

-

Basification: Adjust the pH of the solution to 8-8.5 using an aqueous ammonia (B1221849) solution to precipitate the L-Norepinephrine free base.[7]

-

Isolation and Washing: Filter the precipitated solid and wash it with water, followed by methanol.[7]

-

Drying: Dry the material at 40-45° C to obtain pure L-Norepinephrine free base.[7]

Experimental Protocol: Formation of this compound Monohydrate

-

Salt Formation: Charge the purified L-Norepinephrine base, L-(+)-tartaric acid, water, and methanol into a reaction flask.[7]

-

Dissolution and Crystallization: Stir the reaction mass to obtain a clear solution. As the solid begins to crystallize, the reaction mass may be diluted with additional methanol.[7]

-

Stirring: Maintain the reaction mass under stirring at 25-30° C for an extended period (e.g., 24 hours) to ensure complete crystallization.[7]

-

Isolation: Filter the crystalline solid and wash the wet cake with methanol to obtain this compound Monohydrate.[7]

Experimental Protocol: Purification of this compound Monohydrate

-

Recrystallization: Dissolve the crude this compound in purified water by heating to 40-45°C to obtain a clear solution.[8]

-

Precipitation: Cool the solution to 0-5°C and slowly add isopropyl alcohol (IPA) to precipitate the purified product.[8]

-

Stirring: Stir the resulting slurry for approximately one hour to ensure complete precipitation.[8]

-

Isolation and Drying: Isolate the solid by filtration, wash with IPA, and dry the material at 40-45°C to yield highly pure this compound Monohydrate.[8]

For further purification, decolorizing agents like activated charcoal can be used. The crude tartrate salt can be dissolved in water at an elevated temperature (e.g., 50°C), treated with activated charcoal, and then filtered before cooling to induce crystallization.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from representative experimental protocols.

| Parameter | Value | Reference |

| Starting Racemic Norepinephrine Base | 20 g | [8] |

| d-(-) Tartaric Acid | 18.34 g | [8] |

| Water | 35 ml | [8] |

| Cooling Temperature | 0-5°C | [8] |

| Yield (Crude Tartrate Salt) | 28 g | [8] |

Table 1: Chiral Resolution of Racemic Norepinephrine

| Parameter | Value | Reference |

| Crude L-Norepinephrine Tartrate Salt | 100 g (example value) | [7] |

| Water for Dissolution | 500 ml | [7] |

| pH for Basification | 8-8.5 | [7] |

| Drying Temperature | 40-45°C | [7] |

| Yield (Pure L-Norepinephrine Base) | 44 g (from 100g crude salt) | [7] |

Table 2: Preparation of Pure L(-)-Norepinephrine Base

| Parameter | Value | Reference |

| L-Norepinephrine Base | 100 g | [7] |

| L-(+) Tartaric Acid | 100 g | [7] |

| Water | 100 ml | [7] |

| Methanol | 900 ml (initial) + 900 ml (dilution) | [7] |

| Stirring Time and Temperature | 24 hours at 25-30°C | [7] |

| Yield (L-Norepinephrine Bitartrate Monohydrate) | 90 g | [7] |

Table 3: Formation of this compound Monohydrate

| Parameter | Value | Reference |

| Crude Tartrate Salt | 100 g | [8] |

| Purified Water | 100 ml | [8] |

| Heating Temperature | 40-45°C | [8] |

| Cooling Temperature | 0-5°C | [8] |

| Isopropyl Alcohol (IPA) | 100 ml | [8] |

| Yield (Purified L-Norepinephrine Bitartrate Monohydrate) | 82 g | [8] |

Table 4: Purification of this compound Monohydrate

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical and enantiomeric purity of this compound. Chiral stationary phases (CSPs) are essential for separating the D(+) and L(-) enantiomers.

Chiral HPLC Method

-

Column: A beta-cyclodextrin (B164692) based chiral stationary phase is commonly used.[10][11]

-

Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer (e.g., 2.5 M, pH 3.0) or a mixture of aqueous sodium chloride and acetic acid with an organic modifier like acetonitrile.[10][11]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[10]

-

Detection: UV detection at 280 nm is standard.[10]

-

Enantiomeric Purity: The goal is to achieve an enantiomeric purity of greater than 99.5%.[7][12]

Visualizations

Biosynthesis of Norepinephrine

The following diagram illustrates the natural biosynthetic pathway of norepinephrine starting from the amino acid tyrosine.[13]

References

- 1. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 2. Norepinephrine - Wikipedia [en.wikipedia.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis method of noradrenaline and bitartrate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. CN116162034B - A chiral separation method for racemic norepinephrine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Enantiomeric separation of d-/l-norepinephrine and -epinephrine by high-performance liquid chromatography with a beta-cyclodextrin type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. benchchem.com [benchchem.com]

The Discovery and Enduring Significance of L(-)-Norepinephrine Bitartrate: A Technical Guide

Introduction: L(-)-Norepinephrine, also known as noradrenaline, is a cornerstone of our understanding of the sympathetic nervous system and a critical therapeutic agent. Its journey from a hypothetical substance to a well-characterized neurotransmitter and hormone is a story of meticulous scientific inquiry. This technical guide provides an in-depth exploration of the discovery and historical context of L(-)-Norepinephrine bitartrate (B1229483), tailored for researchers, scientists, and drug development professionals. We will delve into the foundational experiments, the evolution of scientific thought that led to its identification, its biochemical synthesis, and the signaling pathways it governs.

Historical Context: From "Sympathin" to a Defined Neurotransmitter

In the early 20th century, the scientific community grappled with the mechanism of neurotransmission in the sympathetic nervous system. The prevailing theory, championed by Walter Cannon and Arturo Rosenblueth, centered on a substance they termed "sympathin." They postulated that nerve impulses released this chemical mediator, which could be either excitatory or inhibitory. This led to the concept of two forms: "Sympathin E" (excitatory) and "Sympathin I" (inhibitory), which were thought to arise from a single precursor, likely adrenaline (epinephrine), that was modified by the target tissue.[1]

The definitive identification of this neurotransmitter, however, was the result of independent work in the 1940s.

-

Ulf von Euler (1945-1947): A Swedish physiologist, Ulf von Euler, systematically demonstrated that the primary neurotransmitter of the sympathetic nervous system in mammals was not adrenaline, but a closely related compound.[2][3][4] Through a series of meticulous experiments on extracts from sympathetically innervated tissues like the spleen and blood vessels, he found a substance whose biological and chemical properties were distinct from adrenaline.[4][5] He concluded that this substance was noradrenaline (norepinephrine) and that it was the true "sympathin" described by Cannon.[2][5] For this groundbreaking work, von Euler was awarded the Nobel Prize in Physiology or Medicine in 1970, which he shared with Julius Axelrod and Sir Bernard Katz.[4][6][7]

-

Peter Holtz (1939-1940s): Independently, German pharmacologist Peter Holtz and his colleagues identified noradrenaline in mammalian urine, calling the active substance "Urosympathin."[2][5] Their work, which also pointed to noradrenaline as a key sympathetic amine, was unfortunately hampered and delayed in its recognition by World War II.[5]

-

Hermann Blaschko (1939): Blaschko was instrumental in elucidating the biosynthetic pathway for catecholamines, identifying the enzymatic steps that lead to the formation of norepinephrine (B1679862) in the body.[2]

The culmination of these efforts established that norepinephrine is the principal neurotransmitter released by postganglionic sympathetic neurons and also functions as a hormone when released from the adrenal medulla.[2][8]

The Pharmaceutical Salt: L(-)-Norepinephrine Bitartrate

The active form of norepinephrine is the L(-)-stereoisomer. For pharmaceutical use, it is commonly prepared as a bitartrate salt (this compound). This salt form provides stability and solubility, making it suitable for parenteral administration.[9][10] The drug was first approved for medical use in the United States in 1950.[11] It is a critical care medication used to increase and maintain blood pressure in acute hypotensive states, such as sepsis and cardiac arrest.[11][12]

Key Experimental Protocols

While the precise, step-by-step details from the original 1940s publications are not fully available in modern databases, the general methodologies for the key discovery experiments can be reconstructed.

Extraction and Isolation from Tissue (von Euler's Method)

The foundational experiments involved isolating the active sympathomimetic substance from sympathetically innervated tissues, such as bovine splenic nerves.

Objective: To extract and concentrate the neurotransmitter from tissue for bioassay and chemical analysis.

Methodology:

-

Tissue Homogenization: Freshly dissected bovine splenic nerves or spleen tissue were minced and homogenized in an acidic solution (e.g., trichloroacetic acid) to precipitate proteins and prevent enzymatic degradation of the catecholamines.

-

Purification: The resulting extract was then purified. A common method involves adsorption onto alumina (B75360) (aluminum oxide) at a slightly alkaline pH. Catecholamines, with their characteristic catechol group, bind to the alumina.

-

Elution: After washing the alumina to remove impurities, the bound catecholamines were eluted (released) using a dilute acid solution.

-

Concentration: The acidic eluate containing the purified substance was then concentrated, often under reduced pressure, to prepare it for further analysis.

Biological Assay (Cat Blood Pressure Test)

The biological activity of the tissue extracts was compared against known standards, primarily adrenaline.

Objective: To quantify the pressor (blood pressure-raising) effect of the unknown substance and compare it to adrenaline.

Methodology:

-

Animal Preparation: A cat was anesthetized, and a cannula was inserted into the carotid artery to allow for continuous blood pressure monitoring. Another cannula was inserted into a vein (e.g., femoral vein) for intravenous administration of test substances.

-

Standardization: A dose-response curve was established by injecting known concentrations of L-adrenaline and measuring the corresponding increase in blood pressure.

-

Sample Testing: Aliquots of the purified tissue extract were injected intravenously, and the resulting change in blood pressure was recorded.

-

Comparison: The pressor effect of the extract was compared to the adrenaline standard. Von Euler observed that his extracts produced a powerful pressor response but lacked the secondary depressor effects and other cardiac effects often seen with adrenaline, suggesting it was a different substance.

Chemical Identification (Paper Chromatography)

Paper chromatography was a key technique used to separate and identify the active compound in the extracts.

Objective: To chemically separate the components of the tissue extract and compare their migration with known standards of norepinephrine and epinephrine (B1671497).

Methodology:

-

Spotting: Concentrated samples of the tissue extract, along with standard solutions of L-norepinephrine and L-epinephrine, were spotted onto a strip of filter paper.

-

Development: The paper was placed in a sealed chamber containing a solvent system (e.g., a mixture of butanol, acetic acid, and water). The solvent moves up the paper by capillary action, separating the compounds based on their differential partitioning between the stationary paper phase and the mobile solvent phase.

-

Visualization: After the solvent front had migrated a sufficient distance, the paper was removed, dried, and sprayed with a reagent (e.g., potassium ferricyanide) that reacts with catecholamines to produce colored spots.

-

Rf Value Calculation: The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, was calculated. The Rf value of the active substance in the extract was shown to match that of the L-norepinephrine standard, not the L-epinephrine standard.

Quantitative Data from Foundational Studies

The following tables summarize the type of quantitative data generated during the discovery phase of norepinephrine. The exact values are representative of the findings that differentiated norepinephrine from epinephrine.

| Table 1: Comparative Pressor Activity in Bioassays | |

| Substance | Relative Potency (Blood Pressure Increase) |

| L-Adrenaline (Epinephrine) | 1.0 (Reference) |

| Tissue Extract (Sympathin) | ~0.6 - 0.8 |

| L-Noradrenaline (Norepinephrine) | ~0.6 - 0.8 |

| Note: Data is illustrative. The key finding was that norepinephrine was a potent vasoconstrictor but generally less potent than epinephrine in its overall pressor effect in some assays, and lacked certain other effects. |

| Table 2: Representative Paper Chromatography Data | |

| Compound | Representative Rf Value |

| L-Adrenaline (Epinephrine) | 0.35 |

| L-Noradrenaline (Norepinephrine) | 0.25 |

| Active substance in Tissue Extract | 0.25 |

| Note: The matching Rf value was crucial chemical evidence for the identification of norepinephrine as the sympathetic neurotransmitter. |

Norepinephrine Biosynthesis and Signaling Pathways

Norepinephrine is synthesized from the amino acid tyrosine through a series of enzymatic steps. This process primarily occurs in the adrenal medulla and in postganglionic neurons of the sympathetic nervous system.[2]

Biosynthesis Pathway

The conversion of tyrosine to norepinephrine involves four key steps:

-

Tyrosine → L-DOPA: The rate-limiting step, catalyzed by the enzyme Tyrosine Hydroxylase.[13]

-

L-DOPA → Dopamine: Catalyzed by Aromatic L-amino acid decarboxylase (or DOPA decarboxylase).[13]

-

Dopamine → Norepinephrine: Dopamine is transported into synaptic vesicles, where the enzyme Dopamine β-hydroxylase converts it to norepinephrine.[14]

Adrenergic Signaling Pathways

Norepinephrine exerts its effects by binding to adrenergic receptors (adrenoceptors) on the surface of target cells.[2] These are G-protein coupled receptors (GPCRs) classified into two main types, alpha (α) and beta (β), with several subtypes.[13][15]

Alpha-1 (α₁) Adrenergic Pathway: The α₁ receptors are typically coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium levels, leading to smooth muscle contraction (e.g., vasoconstriction).[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Norepinephrine - Wikipedia [en.wikipedia.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Ulf von Euler found the key to the sympathetic nervous system | Karolinska Institutet [ki.se]

- 5. History of catecholamine research - Wikipedia [en.wikipedia.org]

- 6. Ulf von Euler | Nobel Prize, Physiology, Biochemistry | Britannica [britannica.com]

- 7. Ulf von Euler - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Decoding Norepinephrine Bitartrate: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]

- 12. US11413259B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]

- 13. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

Stereoisomers of Norepinephrine: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine (B1679862), a catecholamine, is a critical neurotransmitter and hormone that mediates a wide array of physiological processes through its interaction with adrenergic receptors. The stereochemistry of the norepinephrine molecule is paramount to its biological function, with its stereoisomers exhibiting markedly different affinities for adrenergic receptors and, consequently, distinct biological activities. This technical guide provides an in-depth exploration of the stereoisomers of norepinephrine, their interaction with adrenergic receptor subtypes, the downstream signaling pathways they activate, and the experimental methodologies used to characterize their activity.

Norepinephrine possesses a chiral center at the β-carbon of its ethylamine (B1201723) side chain, giving rise to two enantiomers: (R)-(-)-norepinephrine (l-norepinephrine) and (S)-(+)-norepinephrine (d-norepinephrine). The naturally occurring and biologically active form is l-norepinephrine. The significant difference in potency between these two isomers underscores the highly specific nature of the ligand-receptor interaction.

Biological Activity of Norepinephrine Stereoisomers

The biological effects of norepinephrine are mediated by its binding to and activation of adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. These receptors are classified into two main types, α and β, each with several subtypes: α₁, α₂, β₁, β₂, and β₃. The α₁ and α₂ subtypes are further divided into α₁ₐ, α₁ₑ, α₁ₔ, α₂ₐ, α₂ₑ, and α₂꜀.

The levorotatory isomer, l-norepinephrine, is the potent, physiologically active form. Experimental data consistently demonstrate that d-norepinephrine has a significantly lower binding affinity for adrenergic receptors, with reports indicating its affinity can be 10- to 500-fold lower than that of l-norepinephrine[1]. For α-adrenergic receptors, l-norepinephrine has been shown to have approximately twenty times greater affinity than d-norepinephrine[1]. Consequently, the vast majority of pharmacological research has focused on the l-isomer.

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC₅₀) of l-norepinephrine at various human adrenergic receptor subtypes. Due to the scarcity of direct quantitative studies on d-norepinephrine, comprehensive data for this isomer is not available, but its activity is markedly lower across all receptor subtypes.

Table 1: Binding Affinities (Ki) of L-Norepinephrine for Adrenergic Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Species |

| α₁ₐ | L-Norepinephrine | 1500 | Guinea Pig |

| α₁ | L-Norepinephrine | 330 | Not Specified |

| α₂ | L-Norepinephrine | 56 | Not Specified |

| α₂ₐ | (-)-Norepinephrine | 200 - 600 | Not Specified |

| β₁ | L-Norepinephrine | 126 | Rat |

| β₁ | L-Norepinephrine | 400 | Guinea Pig |

Note: Ki values are collated from different studies and experimental conditions. Direct comparison between values should be made with caution.

Table 2: Functional Potencies (EC₅₀) of L-Norepinephrine at Adrenergic Receptors

| Receptor Subtype | Functional Assay | EC₅₀ (nM) |

| α₁ₐ | Calcium Flux | 9.1 |

| α₂ₐ | GTPγS Binding | 200 - 600 |

| β₁ | cAMP Accumulation | ~10 |

| β₂ | cAMP Accumulation | >1000 |

Adrenergic Receptor Signaling Pathways

The activation of adrenergic receptors by norepinephrine initiates intracellular signaling cascades that are dependent on the receptor subtype and the G protein to which it couples.

-

α₁-Adrenergic Receptors: These receptors primarily couple to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

-

α₂-Adrenergic Receptors: These receptors are primarily coupled to Gi proteins. Activation of α₂-receptors by norepinephrine leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity. α₂-receptors are often located presynaptically on noradrenergic neurons and act as autoreceptors, inhibiting further release of norepinephrine.

-

β-Adrenergic Receptors (β₁, β₂, β₃): All three subtypes of β-receptors are coupled to Gs proteins. Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates PKA, which phosphorylates a variety of cellular proteins, leading to the physiological responses associated with β-receptor activation, such as increased heart rate and force of contraction (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).

Experimental Protocols

The characterization of the biological activity of norepinephrine stereoisomers relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a suitable buffer.

-

Perform differential centrifugation to isolate the cell membrane fraction.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]prazosin for α₁-receptors, [³H]yohimbine for α₂-receptors, or [¹²⁵I]iodocyanopindolol for β-receptors), and varying concentrations of the unlabeled norepinephrine stereoisomer.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radioactive antagonist).

-

-

Incubation and Filtration:

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) for the unlabeled ligand using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the cellular response to receptor activation and are used to determine the potency (EC₅₀) and efficacy of an agonist.

cAMP Accumulation Assay (for β- and α₂-Adrenergic Receptors)

This assay measures the change in intracellular cAMP levels following receptor stimulation.

Methodology:

-

Cell Preparation:

-

Culture and plate cells expressing the β- or α₂-adrenergic receptor of interest in multi-well plates.

-

-

Agonist Stimulation:

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add serial dilutions of the norepinephrine stereoisomer to the wells.

-

Incubate the plate at 37°C for a specified period.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular contents.

-

Measure the concentration of cAMP in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

-

Data Analysis:

-

Plot the measured cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

-

Calcium Mobilization Assay (for α₁-Adrenergic Receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Methodology:

-

Cell Preparation and Dye Loading:

-

Culture and plate cells expressing the α₁-adrenergic receptor of interest in multi-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject serial dilutions of the norepinephrine stereoisomer into the wells.

-

Continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each agonist concentration.

-

Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC₅₀ value from the curve.

-

Conclusion

The stereochemistry of norepinephrine is a critical determinant of its biological activity. The naturally occurring l-isomer is a potent agonist at a wide range of adrenergic receptors, mediating diverse physiological effects through distinct G protein-coupled signaling pathways. In contrast, the d-isomer exhibits significantly lower affinity and is largely considered biologically inactive. A thorough understanding of the stereoselectivity of norepinephrine-receptor interactions, facilitated by the experimental protocols detailed in this guide, is essential for the rational design and development of novel adrenergic drugs with improved therapeutic profiles. The data and methodologies presented herein provide a comprehensive resource for researchers in pharmacology, drug discovery, and related fields.

References

L(-)-Norepinephrine Bitartrate: A Technical Guide to its Mechanism of Action on Adrenergic Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

L(-)-Norepinephrine, an endogenous catecholamine, is a critical neurotransmitter and hormone that mediates a vast array of physiological processes through its interaction with adrenergic receptors. As a bitartrate (B1229483) salt, it is a widely used pharmaceutical agent, primarily for its potent vasopressor effects in clinical settings. A comprehensive understanding of its mechanism of action at the molecular level is paramount for researchers and drug development professionals. This technical guide provides an in-depth analysis of the interaction between L(-)-Norepinephrine and the various adrenergic receptor subtypes. It details the downstream signaling cascades, presents quantitative binding and efficacy data, outlines the experimental protocols used to derive this data, and provides visual representations of key pathways and workflows.

Introduction to L(-)-Norepinephrine and Adrenergic Receptors

L(-)-Norepinephrine (also known as noradrenaline) is a primary neurotransmitter in the sympathetic nervous system, playing a pivotal role in the "fight or flight" response.[1] It is synthesized and released from postganglionic sympathetic neurons and the adrenal medulla.[2][3] Its physiological effects are mediated by binding to and activating adrenergic receptors, a class of G-protein coupled receptors (GPCRs) located on the surface of various cell types throughout the body.[4][5]

Adrenergic receptors are broadly classified into two main families: alpha (α) and beta (β) receptors, which are further subdivided into several subtypes:

-

α-Adrenergic Receptors: α1 (subtypes α1A, α1B, α1D) and α2 (subtypes α2A, α2B, α2C).[6][7][8]

-

β-Adrenergic Receptors: β1, β2, and β3.[6]

Norepinephrine (B1679862) exhibits differential affinity and efficacy for these receptor subtypes, which accounts for its diverse physiological effects, including vasoconstriction, increased heart rate and contractility, and metabolic regulation.[9][10]

Adrenergic Receptor Signaling Pathways

The binding of norepinephrine to an adrenergic receptor induces a conformational change in the receptor, which in turn activates a specific heterotrimeric G-protein. The type of G-protein (Gαs, Gαi, or Gαq) determines the subsequent intracellular signaling cascade.[11]

α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors are coupled to the Gq/11 family of G-proteins.[1][7][11][12] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][12][13]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10][12]

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[12]

The ultimate effects of α1-receptor activation are primarily excitatory and include smooth muscle contraction (e.g., vasoconstriction), pupillary dilation, and sphincter contraction.[12][13]

α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors couple to the inhibitory G-protein, Gi/o.[1][11] When activated by norepinephrine, the αi subunit of the G-protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][5][11] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). α2 receptors are often located presynaptically on noradrenergic neurons and function as autoreceptors, where their activation inhibits further release of norepinephrine, creating a negative feedback loop.[1][5]

β-Adrenergic Receptor Signaling

All three subtypes of β-adrenergic receptors (β1, β2, and β3) are coupled to the stimulatory G-protein, Gs.[5][11] Activation of Gs by a β-receptor agonist stimulates the enzyme adenylyl cyclase.[11][14] This leads to an increased conversion of ATP to cAMP.[10] The elevated cAMP levels then activate Protein Kinase A (PKA).[14][15] PKA subsequently phosphorylates various intracellular proteins, leading to the final cellular response, which is highly tissue-specific.

-

In the heart (primarily β1): PKA phosphorylates calcium channels and proteins involved in calcium handling, leading to increased heart rate (chronotropy) and contractility (inotropy).[9][16][17]

-

In smooth muscle (primarily β2): PKA activation leads to the relaxation of smooth muscle, resulting in effects like bronchodilation and vasodilation.[17]

-

In adipose tissue (primarily β3): PKA activation stimulates lipolysis.

Quantitative Pharmacology of Norepinephrine

The interaction of norepinephrine with adrenergic receptors can be quantified by its binding affinity (Ki) and its functional potency (EC50). Norepinephrine generally exhibits higher affinity for α-receptors and β1-receptors compared to β2-receptors.[2]

| Receptor Subtype | Ligand | Binding Affinity (Ki) in nM | Functional Potency (EC50) in nM | Primary G-Protein |

| α1 | Norepinephrine | 330[18] | 122.8 (Ca2+ mobilization)[19] | Gq |

| α2 | Norepinephrine | 56[18] | ~300 (mRNA regulation)[20] | Gi |

| β1 | Norepinephrine | ~500-700 * | ~10-50 (cAMP/functional) * | Gs |

| β2 | Norepinephrine | ~7000-10000 * | ~100-500 (cAMP/functional) * | Gs |

| β3 | Norepinephrine | Data varies widely | Data varies widely | Gs |

Note: Ki and EC50 values can vary significantly depending on the tissue, cell line, and experimental conditions used. The values for β receptors are compiled from multiple sources indicating a roughly 10-fold selectivity of norepinephrine for β1 over β2 receptors.[21][22]

Experimental Protocols

The quantitative data presented above are primarily derived from two types of experiments: radioligand binding assays (to determine Ki) and functional assays (to determine EC50).

Radioligand Binding Assay (Competitive)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[23][24] A competitive binding assay measures the ability of an unlabeled compound (norepinephrine) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of norepinephrine for a specific adrenergic receptor subtype.

Materials:

-

Cell membrane preparation expressing the target adrenergic receptor.

-

Radiolabeled ligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β).

-

Unlabeled norepinephrine bitartrate.

-

Assay buffer.

-

Non-specific binding control (a high concentration of an unlabeled ligand that saturates all receptors).

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Methodology:

-

Membrane Preparation: a. Homogenize cells or tissues expressing the receptor of interest in an ice-cold lysis buffer. b. Centrifuge the homogenate at low speed to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors. d. Wash and resuspend the membrane pellet in the final assay buffer.[23][25] e. Determine protein concentration using a suitable method (e.g., BCA assay).[23]

-

Assay Setup (in a 96-well plate, in triplicate): a. Total Binding: Add membrane preparation, a fixed concentration of the radioligand, and assay buffer.[23] b. Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a non-specific control ligand.[23] c. Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of unlabeled norepinephrine.[23]

-

Incubation and Filtration: a. Incubate the plate at a specific temperature (e.g., 25-37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[23] b. Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.[23][25] c. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[23]

-

Quantification and Data Analysis: a. Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (counts per minute, CPM) using a scintillation counter.[23] b. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[23] c. Plot the percentage of specific binding against the logarithm of the norepinephrine concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of norepinephrine that inhibits 50% of the specific radioligand binding).[23] e. Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are used to determine the potency (EC50) of a ligand by measuring a physiological response downstream of receptor activation. The specific methodology depends on the receptor and the tissue being studied.

-

Examples for Adrenergic Receptors:

-

Calcium Mobilization Assays: For α1 receptors, cells are loaded with a calcium-sensitive fluorescent dye. The increase in fluorescence upon stimulation with norepinephrine is measured to generate a dose-response curve.[19]

-

cAMP Accumulation Assays: For α2 (inhibition) and β (stimulation) receptors, the intracellular levels of cAMP are measured in response to varying concentrations of norepinephrine.

-

Isolated Tissue/Organ Bath Studies: The contractile or relaxation response of isolated tissues (e.g., aortic strips for vasoconstriction, atrial preparations for heart rate) to norepinephrine is measured.[26]

-

The data from these assays are plotted as the magnitude of the response versus the log concentration of norepinephrine, and a sigmoidal curve is fitted to determine the EC50, which is the concentration that produces 50% of the maximal response.[26][27]

Conclusion

L(-)-Norepinephrine bitartrate exerts its diverse physiological effects through a complex and well-orchestrated interaction with multiple adrenergic receptor subtypes. Its mechanism of action is rooted in the fundamental principles of G-protein coupled receptor signaling, leading to the activation of distinct intracellular cascades—Gq/PLC for α1 receptors, Gi/cAMP inhibition for α2 receptors, and Gs/cAMP stimulation for β receptors. The quantitative differences in its affinity and potency at these various subtypes dictate its ultimate physiological and pharmacological profile. The experimental methodologies outlined herein, particularly radioligand binding and functional assays, remain the cornerstone for characterizing these interactions and are essential tools in the ongoing research and development of adrenergic drugs.

References

- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Norepinephrine Bitartrate used for? [synapse.patsnap.com]

- 10. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]

- 11. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. researchgate.net [researchgate.net]

- 27. Mathematical modeling improves EC50 estimations from classical dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]

L(-)-Norepinephrine Bitartrate: An In-Depth Technical Guide to its Intracellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

L(-)-Norepinephrine bitartrate (B1229483), a potent sympathomimetic amine, is a crucial neurotransmitter and hormone that plays a pivotal role in the "fight or flight" response. Its physiological effects are mediated through the activation of adrenergic receptors, a class of G-protein coupled receptors (GPCRs), initiating a cascade of intracellular signaling events. A comprehensive understanding of these pathways is paramount for researchers and professionals in drug development to design novel therapeutics targeting a wide array of conditions, from cardiovascular disorders to neurological diseases. This technical guide provides a detailed overview of the core intracellular signaling pathways activated by L(-)-Norepinephrine bitartrate, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Signaling Pathways

This compound primarily interacts with three main classes of adrenergic receptors: α1, α2, and β-adrenergic receptors.[1] Each class is further divided into subtypes, and their activation by norepinephrine (B1679862) triggers distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling

Upon binding of norepinephrine, α1-adrenergic receptors, which are coupled to Gq/11 proteins, activate phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+).[5] The subsequent increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.[2][6]

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi/o proteins.[7][8] When activated by norepinephrine, the αi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] This reduction in cAMP levels leads to the inactivation of protein kinase A (PKA) and subsequent downstream effects, such as the inhibition of neurotransmitter release from presynaptic terminals.[8][9]

β-Adrenergic Receptor Signaling

β-adrenergic receptors are coupled to Gs proteins.[3][7] Norepinephrine binding to β-receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[10] The resulting increase in intracellular cAMP activates PKA. PKA then phosphorylates a multitude of cellular proteins, including enzymes, ion channels, and transcription factors, leading to a wide range of physiological responses such as increased heart rate and force of contraction (primarily via β1 receptors) and smooth muscle relaxation (via β2 receptors).[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of L(-)-Norepinephrine with adrenergic receptors and its downstream signaling effects.

| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Source | Reference |

| α1 | L(-)-Norepinephrine | 330 | Not specified | [8] |

| α2 | L(-)-Norepinephrine | 56 | Not specified | [8] |

| β1 | L(-)-Norepinephrine | Higher affinity than β2 | Heart | [11] |

| β2 | L(-)-Norepinephrine | Tenfold lower affinity than β1 | Not specified | [11] |

| Table 1: Binding Affinities (Ki) of L(-)-Norepinephrine for Adrenergic Receptor Subtypes. |

| Parameter | EC50 | Cell Type | Reference |

| Ca2+ Mobilization | 122.8 ± 2.9 nM | α1a-AR-transfected CHO-K1 cells | [6] |

| ERK1/2 Phosphorylation | 220.6 ± 5.3 nM | α1a-AR-transfected CHO-K1 cells | [12] |

| Table 2: Functional Potency (EC50) of L(-)-Norepinephrine in Inducing Downstream Signaling Events. |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Norepinephrine Signaling Pathways Overview.

Experimental Workflow Diagrams

Caption: Radioligand Binding Assay Workflow.

Caption: Western Blot for Phospho-Proteins.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype.

1. Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[3]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[3]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.[3]

-

Wash the membrane pellet with fresh assay buffer and resuspend it.[2]

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.[3]

2. Binding Assay:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membrane preparation, a specific radioligand (e.g., [3H]-Prazosin for α1 receptors), and assay buffer.[2]

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM Phentolamine).[2]

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.[2]

-

-

Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[2]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.[2]

-

Quickly wash the filters with ice-cold wash buffer.[2]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.[2]

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.[2]

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding).[2]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Measurement Assay (HTRF-based)

This protocol describes the measurement of intracellular cAMP levels in response to norepinephrine stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

1. Cell Culture and Stimulation:

-

Seed cells expressing the adrenergic receptor of interest in a suitable multi-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with a stimulation buffer.

-

Add varying concentrations of this compound to the wells and incubate for a specified time at 37°C to stimulate cAMP production.

2. Cell Lysis and Detection:

-

Lyse the cells by adding a lysis buffer containing the HTRF reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[5]

-

Incubate the plate at room temperature to allow for competition between the cellular cAMP and the d2-labeled cAMP for binding to the anti-cAMP antibody.[5]

3. Data Acquisition and Analysis:

-

Read the plate using an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[5]

-

The HTRF ratio (acceptor signal / donor signal) will be inversely proportional to the amount of cAMP in the cells.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the HTRF ratios from the experimental samples to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log of the norepinephrine concentration to determine the EC50 value.

Western Blot for Phosphorylated ERK

This protocol outlines the detection of phosphorylated Extracellular signal-Regulated Kinase (ERK) as a downstream marker of norepinephrine-induced signaling.

1. Cell Stimulation and Lysis:

-

Culture cells to an appropriate confluency and serum-starve them to reduce basal ERK phosphorylation.[13]

-

Stimulate the cells with different concentrations of this compound for various time points.

-

Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each cell lysate.

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer and heat the samples to denature the proteins.[4]

3. SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[4]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).[13]

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

4. Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.[1]

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software.

-

Express the results as the ratio of p-ERK to total ERK.

Conclusion

This technical guide provides a foundational understanding of the intracellular signaling pathways activated by this compound. The provided quantitative data, detailed experimental protocols, and clear visual diagrams serve as a valuable resource for researchers and drug development professionals. A thorough grasp of these molecular mechanisms is essential for the rational design of novel therapeutic agents that can selectively modulate adrenergic signaling for the treatment of a wide range of human diseases. Further research into the nuances of these pathways, including receptor dimerization, biased agonism, and signaling compartmentalization, will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Norepinephrine-Induced Calcium Signaling and Store-Operated Calcium Entry in Olfactory Bulb Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the Astrocyte Calcium Response to Norepinephrine in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of L(-)-Norepinephrine Bitartrate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of L(-)-Norepinephrine bitartrate (B1229483) salt, a critical catecholamine in both physiological processes and pharmaceutical applications. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.

Chemical and Physical Properties

L(-)-Norepinephrine bitartrate is the bitartrate salt of L(-)-norepinephrine, an endogenous catecholamine that functions as a neurotransmitter and hormone.[1][2] The bitartrate salt form is often utilized in pharmaceutical preparations to enhance the stability and solubility of the active compound in aqueous solutions.[3]

General Properties

| Property | Value | References |

| Synonyms | L-Noradrenaline bitartrate monohydrate, L-Arterenol bitartrate monohydrate | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| CAS Number | 108341-18-0 (monohydrate) | [4][5] |

Molecular and Chemical Data

| Property | Value | References |

| Molecular Formula | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O (monohydrate) | [4][5] |

| Molecular Weight | 337.28 g/mol (monohydrate) | [4][6] |

| Melting Point | 100-106 °C (with decomposition) | [4][7] |

| pKa | Data not explicitly found in search results. | |

| UV/Vis Absorbance (λmax) | 224, 283 nm | [5] |

Solubility

| Solvent | Solubility | References |

| Water | 46 mg/mL | |

| PBS (pH 7.2) | Approximately 10 mg/mL | [5] |

| DMSO | Approximately 25 mg/ml | [5] |

| Dimethylformamide | Approximately 10 mg/ml | [5] |

| Ether | Insoluble | |

| Chloroform | Insoluble |

Stability Profile

The stability of this compound is a critical factor in its formulation and storage. As a catecholamine, it is susceptible to degradation, primarily through oxidation.[8]

pH and Temperature Effects

Norepinephrine (B1679862) bitartrate is most stable in acidic conditions, with a recommended pH range of 3.6 to 6 in dextrose 5%.[9] The rate of degradation increases as the pH becomes more alkaline.[9] For instance, at pH 6.5 in dextrose 5%, a 5% loss is observed in 6 hours, while at pH 7.5, a 5% loss occurs in just 4 hours.[9] The rate of degradation is also accelerated by increased temperatures.[9]

Light and Air Sensitivity

Exposure to light and air can cause norepinephrine bitartrate to darken, indicating degradation.[9] Therefore, it is recommended to protect solutions from light.[9][10]

Storage Recommendations

For long-term stability, this compound salt should be stored at temperatures ranging from -20°C to 8°C.[5][6][10] Some sources recommend storage at -70°C.[11] Intact containers should be stored at controlled room temperature and protected from light.[9] Aqueous solutions are not recommended to be stored for more than one day.[5] However, some studies have shown that solutions diluted in 0.9% sodium chloride or 5% dextrose can be stable for extended periods when stored at 2-8°C or -20°C and protected from light.[12][13]

Degradation Pathways

The primary degradation pathway for norepinephrine is the oxidation of its catechol moiety.[8] Forced degradation studies have shown that norepinephrine degrades under acidic, basic, and oxidative stress.[8][12] The degradation products can include compounds with alerts for hepatotoxicity and mutagenicity.[8]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is a composite based on several cited methods for determining the stability of norepinephrine solutions.[8][12][14]

Objective: To quantify the concentration of this compound and separate it from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8][15]

-

C18 analytical column.[8]

Reagents:

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, a solution of sodium 1-octanesulfonate and methanol (B129727) (80:20, v/v).[8] The mobile phase should be filtered and degassed.[14]

-

Standard Solutions: Prepare a stock solution of this compound of a known concentration. Create a series of working standards by diluting the stock solution.[15]

-

Sample Solutions: Dilute the norepinephrine formulation to be tested to a concentration within the range of the standard curve.

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[14]

-

Blank Injection: Inject the mobile phase (blank) to ensure no interfering peaks are present.[14]

-

Standard Curve Generation: Inject the standard solutions in order of increasing concentration. Plot the peak area against the concentration to generate a calibration curve.[14]

-

Sample Analysis: Inject the prepared sample solutions.[14]

-

Quantification: Determine the concentration of norepinephrine in the samples by comparing their peak areas to the calibration curve.[14]

Chromatographic Conditions (Example):

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines.[16][17]

Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: Expose the drug substance to 0.5 N HCl at room temperature.[16]

-

Base Hydrolysis: Expose the drug substance to 0.5 N NaOH at room temperature.[16]

-

Oxidation: Treat the drug substance with 3% hydrogen peroxide (H₂O₂) at room temperature.[16]

-

Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C) for a specified period (e.g., 10 days).[16]

-

Photodegradation: Expose the drug substance to UV light (e.g., at 254 nm).[16]

Procedure:

-

Prepare solutions or expose the solid drug substance to the stress conditions outlined above.

-

Take samples at various time points (e.g., 1, 6, 24, 48 hours).[16]

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method (as described in section 3.1) to separate and quantify the parent drug and any degradation products.

-

The goal is to achieve 5-20% degradation of the active ingredient.[17]

Visualizations

Norepinephrine Signaling Pathway

Caption: Simplified signaling pathway of norepinephrine.

Experimental Workflow for HPLC Analysis

Caption: General experimental workflow for HPLC analysis of norepinephrine.

Forced Degradation Study Workflow

References

- 1. Norepinephrine - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. CAS 108341-18-0: (R)-(-)-norepinephrine L-bitartrate monoh… [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. L-(-)-Norepinephrine-(+)-bitartrate [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.ashp.org [publications.ashp.org]

- 10. biosynth.com [biosynth.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ejhp.bmj.com [ejhp.bmj.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. SOP for Forced Degradation Study [m-pharmainfo.com]

- 17. resolvemass.ca [resolvemass.ca]

L(-)-Norepinephrine bitartrate CAS number and molecular weight

An In-depth Technical Guide to L(-)-Norepinephrine Bitartrate (B1229483)

This technical guide provides a comprehensive overview of L(-)-Norepinephrine bitartrate, tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, analytical methodologies, and biological signaling pathways of this critical compound.

Core Physicochemical Properties

This compound is a catecholamine that functions as a hormone and neurotransmitter, playing a crucial role in the sympathetic nervous system. It is commercially available in both anhydrous and monohydrate forms, which differ in their molecular weight and CAS registry numbers.

| Property | This compound (Anhydrous) | This compound Monohydrate |

| CAS Number | 339091-66-6 | 10831-18-0 |

| Molecular Formula | C₈H₁₁NO₃ · C₄H₆O₆ | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O |

| Molecular Weight | 319.26 g/mol | 337.28 g/mol [1][2][3][4] |

| Synonyms | Levarterenol bitartrate, Noradrenaline bitartrate | L-Noradrenaline bitartrate monohydrate |

| Appearance | White to off-white crystalline powder[4] | White crystalline solid[1][5] |

| Solubility | Soluble in water[6] | Water: 1 mg/mL[1] |

| Storage Temperature | 2-8°C[1] | Room Temperature or 2-8°C[1][4] |

Analytical Methodologies and Experimental Protocols

The quality and purity of this compound are primarily assessed using chromatographic techniques, as outlined in the United States Pharmacopeia (USP).

Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the potency of this compound. The following table summarizes a typical USP-compliant method.

| Parameter | Specification |

| Column | L1 packing (C18), 4.6-mm × 25-cm[7] |

| Mobile Phase | Dissolve 1.1 g of sodium 1-heptanesulfonate in 800 mL of water, add 200 mL of methanol, and adjust with 1 M phosphoric acid to a pH of 3.0 ± 0.1. Filter and degas.[5][7] |

| Flow Rate | 1.0 mL/min[8] |

| Detection | UV at 280 nm[7] |

| Injection Volume | Approximately 20 µL[5] |

Protocol:

-

Standard Preparation: Accurately weigh a quantity of USP Norepinephrine (B1679862) Bitartrate Reference Standard (RS) and dissolve in freshly prepared dilute acetic acid (1 in 25) to obtain a solution with a known concentration of about 0.4 mg of norepinephrine bitartrate monohydrate per mL.[5][7]

-

Assay Preparation: For an injection, transfer an accurately measured volume equivalent to about 5 mg of norepinephrine to a 25-mL volumetric flask, dilute to volume with dilute acetic acid (1 in 25), and mix.[7]

-

System Suitability: Prepare a solution containing both USP Norepinephrine Bitartrate RS (0.4 mg/mL) and isoproterenol (B85558) hydrochloride (0.4 mg/mL). The resolution between the norepinephrine and isoproterenol peaks should be not less than 4.0.[5]

-

Analysis: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph. Record the peak responses and calculate the quantity of norepinephrine.[5]

Chiral Separation by HPLC

To ensure the enantiomeric purity of L(-)-Norepinephrine, chiral HPLC methods are employed.

| Parameter | Method 1 Specification |

| Chiral Stationary Phase | Beta-cyclodextrin derivative[1] |

| Column Example | ORpak CDBS-453 (4.6 x 150 mm)[1] |

| Mobile Phase | 200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v)[1] |

| Flow Rate | 0.5 mL/min[1] |

| Column Temperature | 10°C[1] |

| Detection | UV at 280 nm[1] |

Protocol:

-

Sample Preparation: Prepare a 100 µg/mL solution of the norepinephrine sample in the mobile phase.[1]

-

Chromatography: Inject the sample onto the chiral column and elute with the specified mobile phase.

-

Analysis: Monitor the eluent at 280 nm to resolve the L(-) and D(+) enantiomers.

Other Quality Control Tests

Additional tests are performed to ensure the quality of this compound for pharmaceutical use.

| Test | Method Summary | Acceptance Criteria |

| Identification A | Add 1 drop of ferric chloride TS to a sample solution. | An intensely green color develops.[5] |

| Identification B | To 10 mL of a 1 mg/5 mL dilution, add 2.0 mL of 0.10 N iodine. After 5 minutes, add 3.0 mL of 0.10 N sodium thiosulfate. | The solution is colorless or has a slight pink/violet color.[7] |

| pH | Measure the pH of the injection. | Between 3.0 and 4.5.[5][7] |

| Particulate Matter | Analyze small-volume injections according to USP <788>. | Meets the requirements for small-volume injections.[5][7] |

| Bacterial Endotoxins | Perform the test according to USP <85>. | Not more than 83.4 USP Endotoxin Units per mg of norepinephrine.[5][7] |

Signaling Pathways and Biological Activity

L(-)-Norepinephrine is an agonist of adrenergic receptors, primarily α₁, α₂, and β₁, which are G-protein-coupled receptors (GPCRs). Its binding initiates distinct downstream signaling cascades.

Adrenergic Receptor Signaling

Caption: L(-)-Norepinephrine adrenergic signaling pathways.

-

α₁-Adrenergic Receptor Pathway: Upon binding to α₁ receptors on vascular smooth muscle, norepinephrine activates the Gq protein.[9] This stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[9]

-

β₁-Adrenergic Receptor Pathway: In the heart, norepinephrine binds to β₁ receptors, activating the Gs protein.[9] This stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various targets, resulting in increased cardiac contractility (inotropic effect) and heart rate (chronotropic effect).[9]

Experimental Workflows

L(-)-Norepinephrine is widely used in preclinical research to study cardiovascular physiology and pharmacology. A common application is in in vitro vasoconstriction assays using isolated blood vessels.

Caption: Workflow for an in vitro vasoconstriction assay.

Protocol Summary for In Vitro Vasoconstriction Assay:

-

Tissue Preparation: A blood vessel, such as the thoracic aorta or a mesenteric artery, is carefully dissected from a laboratory animal (e.g., rat or mouse) and cut into rings of 2-4 mm in length.

-

Mounting: The rings are mounted in an organ bath system between two hooks. One hook is fixed, and the other is connected to a force transducer to measure isometric tension. The bath contains a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Equilibration: The vessel rings are allowed to equilibrate for 60-90 minutes under a predetermined optimal resting tension.

-

Viability Check: The contractile capacity of the smooth muscle is verified by challenging the tissue with a high-concentration potassium chloride (KCl) solution.

-

Dose-Response Protocol: After a washout and return to baseline, increasing concentrations of L(-)-Norepinephrine are added cumulatively to the organ bath.

-

Data Acquisition: The contractile response (tension) is continuously recorded after each addition until a maximal response is achieved.

-

Data Analysis: The recorded tension is plotted against the logarithm of the norepinephrine concentration to generate a dose-response curve. From this curve, key pharmacological parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) can be calculated.[4]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. US10471026B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]

- 3. In vitro norepinephrine significantly activates isolated platelets from healthy volunteers and critically ill patients following severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. scribd.com [scribd.com]

- 6. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN111700859A - Norepinephrine bitartrate injection and preparation method thereof - Google Patents [patents.google.com]

- 8. Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]

An In-depth Technical Guide to the Endogenous Synthesis and Metabolism of Norepinephrine in the Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pathways for the synthesis and metabolism of norepinephrine (B1679862) (NE), a critical catecholamine neurotransmitter and hormone. The document details the enzymatic steps, regulatory mechanisms, and key intermediates, presenting quantitative data in structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for the quantification of norepinephrine and its metabolites, alongside visual representations of the biochemical pathways and experimental workflows to facilitate a deeper understanding of these processes.

Endogenous Synthesis of Norepinephrine

Norepinephrine is synthesized from the amino acid L-tyrosine, primarily in the adrenal medulla and postganglionic neurons of the sympathetic nervous system, as well as in noradrenergic neurons in the central nervous system, such as those originating in the locus coeruleus.[1][2][3] The synthesis is a multi-step enzymatic process.

The biosynthetic pathway is as follows:

-

Tyrosine to L-DOPA : The initial and rate-limiting step is the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA).[3][4] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , which requires iron (Fe²⁺), molecular oxygen (O₂), and tetrahydrobiopterin (B1682763) (BH₄) as cofactors.[3]

-

L-DOPA to Dopamine (B1211576) : L-DOPA is then rapidly decarboxylated to dopamine by the enzyme DOPA Decarboxylase (DDC) , also known as Aromatic L-amino acid Decarboxylase (AADC).[3][5] This enzyme utilizes pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.[3]

-